molecular formula C11H15NO3 B13291601 Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate

Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate

Cat. No.: B13291601
M. Wt: 209.24 g/mol
InChI Key: MTLUTDBQXYYAFZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate: is an organic compound that belongs to the class of amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate typically involves the esterification of the corresponding amino acid. One common method involves the reaction of 3-amino-2-[(4-hydroxyphenyl)methyl]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme, influencing the enzyme’s activity. In receptor-mediated processes, the compound may bind to specific receptors, triggering a cascade of cellular responses .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate is unique due to the presence of both amino and hydroxyl groups, which provide multiple sites for chemical modification and interaction with biological targets. This dual functionality makes it a versatile compound in various fields of research and industry .

Biological Activity

Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate, also known by its CAS number 1258640-66-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{3}

This compound features an amino group, a hydroxyl group, and a propanoate moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can influence several biochemical pathways, including:

  • Antioxidant Activity : The hydroxyl group in the structure may contribute to its antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, suggesting that this compound may exhibit similar effects.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various pathogens.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and its derivatives.

Activity Tested Organisms/Cells Effect Reference
AntioxidantVarious cell linesReduces oxidative stress
Anti-inflammatoryCaco-2 cellsDecreases inflammatory markers
AntimicrobialStaphylococcus aureusInhibitory concentration (MIC)
AnticancerA549 and Caco-2 cellsDecreases cell viability

Case Studies

  • Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in Caco-2 cells by up to 39.8% compared to untreated controls (p < 0.001) .
  • Anti-inflammatory Effects : Another investigation revealed that this compound could modulate pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Properties : Research indicated that derivatives of this compound exhibited strong antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H15NO3/c1-15-11(14)9(7-12)6-8-2-4-10(13)5-3-8/h2-5,9,13H,6-7,12H2,1H3

InChI Key

MTLUTDBQXYYAFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)CN

Origin of Product

United States

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